molecular formula C16H18O5 B2809810 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid CAS No. 843621-75-0

2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid

Cat. No.: B2809810
CAS No.: 843621-75-0
M. Wt: 290.315
InChI Key: ITYIGANVZLOJTB-UHFFFAOYSA-N
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Description

2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid typically involves the reaction of 7-methyl-2-oxo-4-propyl-2H-chromen-5-ol with 2-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the chromenol attacks the electrophilic carbon of the bromopropanoic acid, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid is largely dependent on its interaction with biological targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved vary based on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate
  • 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate
  • 5-(acetyloxy)-2-oxo-4-propyl-2H-chromen-7-yl acetate

Uniqueness

2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid stands out due to its specific propanoic acid moiety, which imparts unique chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other coumarin derivatives .

Properties

IUPAC Name

2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-4-5-11-8-14(17)21-13-7-9(2)6-12(15(11)13)20-10(3)16(18)19/h6-8,10H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYIGANVZLOJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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